molecular formula C10H18N2O2 B8458659 1-(2-Oxobutyl)piperidine-4-carboxamide

1-(2-Oxobutyl)piperidine-4-carboxamide

Cat. No.: B8458659
M. Wt: 198.26 g/mol
InChI Key: BYJAZMDVYRCVFS-UHFFFAOYSA-N
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Description

1-(2-Oxobutyl)piperidine-4-carboxamide is a chemical compound designed for research and development applications, strictly for professional laboratory use. It is not for diagnostic, therapeutic, or any personal use. The piperidine-4-carboxamide scaffold is a recognized structure in medicinal chemistry, known for its versatility in designing biologically active molecules. This specific scaffold has been identified as a promising core for developing novel secretory glutaminyl cyclase inhibitors, which are a target in several neurological and inflammatory conditions . Furthermore, derivatives based on the piperidine-4-carboxamide structure have demonstrated significant research value in other fields. For instance, similar compounds have been synthesized and evaluated as potent T-type calcium channel blockers, showing promise as novel antihypertensive agents in preclinical models . In other studies, the piperidine-4-carboxamide motif has been incorporated into molecular designs targeting chitin synthase, leading to the development of compounds with antifungal properties . Researchers can utilize this compound as a key building block or intermediate to explore these and other biological pathways. Its structure offers a point for further chemical modification, facilitating structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties for new therapeutic candidates .

Properties

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

1-(2-oxobutyl)piperidine-4-carboxamide

InChI

InChI=1S/C10H18N2O2/c1-2-9(13)7-12-5-3-8(4-6-12)10(11)14/h8H,2-7H2,1H3,(H2,11,14)

InChI Key

BYJAZMDVYRCVFS-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CN1CCC(CC1)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Observations :

  • Antiviral Activity : Naphthalenylethyl and benzodioxolyl groups () correlate with moderate PLpro inhibition, while furochromenyl derivatives () show high affinity for SARS-CoV-2 Mpro.
  • Enzyme Modulation : Sulfonyl and indazole groups () enhance allosteric modulation, suggesting substituent-dependent receptor interactions.

Pharmacokinetic and Physicochemical Properties

  • Solubility : Compounds with polar groups (e.g., 1-(5-bromopyridin-2-yl)piperidine-4-carboxamide, ) exhibit better aqueous solubility than lipophilic analogs (e.g., naphthalenylethyl derivatives).
  • Metabolic Stability : The 2-oxobutyl group may undergo oxidative metabolism, unlike stable trifluoromethyl or sulfonyl groups .
  • Bioavailability : Piperidine-4-carboxamides with smaller substituents (e.g., methylcarbamoyl, ) show higher GI absorption compared to bulky aromatic moieties .

Preparation Methods

Piperidine Ring Construction via Cyclization

4-Piperidone serves as a key precursor for piperidine-4-carboxamide. A method detailed in involves hydrolyzing N-Carbethoxy-4-piperidone to 4-Piperidone HCl hydrate (Scheme I). Subsequent reductive amination or conversion to the carboxamide can be achieved using ammonium acetate or carboxamide-forming reagents. For instance, treating 4-Piperidone with ammonium chloride and cyanamide under acidic conditions yields piperidine-4-carboxamide.

Direct Functionalization of Preformed Piperidine

Alternative routes start with piperidine-4-carboxylic acid derivatives. The synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester () illustrates the use of protective groups (e.g., tert-butoxycarbonyl, Boc) to enable selective alkylation. Deprotection and amidation of the ester group (e.g., via aminolysis) could yield piperidine-4-carboxamide.

Introducing the 2-Oxobutyl Side Chain

The 2-oxobutyl group is typically introduced via alkylation or acylation of the piperidine nitrogen.

Alkylation with Halo-Ketone Reagents

Friedel-Crafts alkylation, as described in, employs ω-halo compounds (e.g., 1-bromo-2-butanone) in the presence of aprotic solvents and catalysts like Lewis acids. For example, reacting piperidine-4-carboxamide with 1-bromo-2-butanone in dichloromethane and triethylamine yields this compound.

Acylation Followed by Reduction

Acylation with 2-oxobutanoyl chloride, followed by selective reduction of the carbonyl group, offers another pathway. However, this method risks over-alkylation and requires careful stoichiometric control.

Integrated Synthetic Routes

Route 1: From 4-Piperidone HCl Hydrate

  • Step 1 : Convert 4-Piperidone HCl hydrate () to piperidine-4-carboxamide via ammonolysis.

  • Step 2 : Alkylate the piperidine nitrogen with 1-bromo-2-butanone in acetonitrile using K₂CO₃ as a base.

  • Step 3 : Purify via recrystallization (e.g., using isopropyl alcohol) to achieve >98% purity.

Key Data :

StepReagents/ConditionsYieldPurity
1NH₃, MeOH, 60°C, 12h85%95%
21-Bromo-2-butanone, K₂CO₃, 50°C, 6h72%90%
3IPA recrystallization86%98%

Route 2: Boc-Protected Intermediate Pathway

  • Step 1 : Synthesize N-Boc-piperidine-4-carboxylic acid methyl ester () via Boc protection of piperidine-4-carboxylic acid.

  • Step 2 : Hydrolyze the ester to the carboxylic acid, then convert to the carboxamide using NH₃/MeOH.

  • Step 3 : Remove the Boc group (e.g., HCl/dioxane) and alkylate with 2-oxobutyl bromide.

Advantages :

  • Boc protection prevents undesired side reactions during alkylation.

  • Higher regioselectivity compared to direct alkylation.

Challenges and Optimization

Regioselectivity in Alkylation

The piperidine nitrogen’s alkylation with 2-oxobutyl groups often competes with O-alkylation or dimerization. Catalytic systems like phase-transfer catalysts (e.g., TBAB) improve selectivity.

Stability of the 2-Oxobutyl Group

The ketone group is prone to reduction or condensation under acidic/basic conditions. Mild reaction media (e.g., dichloromethane) and low temperatures (0–25°C) are recommended.

Purification Techniques

Chromatography (silica gel, ethyl acetate/hexane) or fractional crystallization (isopropyl alcohol/water) are effective for isolating the final product.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Route 1 (Direct)7298HighModerate
Route 2 (Boc)6899ModerateHigh

Key Findings :

  • Route 1 is preferable for industrial-scale production due to fewer steps and lower reagent costs.

  • Route 2 offers superior purity, making it suitable for pharmaceutical applications .

Q & A

Q. What are the optimal synthetic routes for 1-(2-Oxobutyl)piperidine-4-carboxamide, and how can purity be ensured?

The synthesis typically involves multi-step processes, including:

  • Coupling reactions : Amide bond formation between the piperidine-4-carboxamide core and the 2-oxobutyl group using carbodiimide-based coupling reagents (e.g., EDC/HOBt) to enhance yield .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures to remove unreacted intermediates .
  • Purity validation : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity and quantify impurities (<1%) .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify the piperidine ring conformation, carboxamide functionality, and oxobutyl substituent .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., ESI+ mode, m/z calculated for C₁₁H₂₀N₂O₂: 220.1576) .
  • X-ray crystallography : For unambiguous determination of stereochemistry and solid-state packing, if single crystals are obtainable .

Q. How should researchers design initial biological activity screens for this compound?

  • Enzyme inhibition assays : Test against serine proteases (e.g., thrombin, factor Xa) using fluorogenic substrates (e.g., Boc-Val-Pro-Arg-AMC) to measure IC₅₀ values .
  • Cell-based assays : Evaluate cytotoxicity (MTT assay) and anti-inflammatory potential (e.g., TNF-α suppression in macrophages) at concentrations ≤10 µM .
  • Receptor binding studies : Radioligand displacement assays (e.g., cannabinoid receptors CB1/CB2) to identify off-target interactions .

Advanced Research Questions

Q. How can contradictions in binding affinity data between computational predictions and experimental results be resolved?

  • Orthogonal validation : Use surface plasmon resonance (SPR) to measure real-time binding kinetics (ka/kd) and isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔS) .
  • Mutational analysis : Engineer target proteins (e.g., thrombin S1 pocket residues) to identify critical binding residues and reconcile docking predictions with empirical data .
  • Solvent effects : Account for buffer conditions (e.g., ionic strength, DMSO%) that may artificially inflate or suppress apparent affinity .

Q. What strategies address discrepancies between in vitro potency and in vivo efficacy?

  • Pharmacokinetic optimization : Modify logP (via substituent adjustments) to enhance bioavailability. For example, introducing polar groups (e.g., -OH) to reduce plasma protein binding .
  • Metabolic stability assays : Use liver microsomes (human/rodent) to identify cytochrome P450-mediated degradation hotspots (e.g., oxobutyl oxidation) .
  • Ex vivo models : Test anticoagulant activity in murine plasma post-oral dosing (e.g., activated partial thromboplastin time (aPTT) prolongation) to correlate in vitro IC₅₀ with functional outcomes .

Q. Which computational methods are most reliable for predicting the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to screen against homology models of targets (e.g., thrombin) with flexible side-chain sampling .
  • QSAR modeling : Develop quantitative structure-activity relationship models using descriptors like topological polar surface area (TPSA) and Moriguchi octanol-water partition coefficient (logP) .
  • Molecular dynamics (MD) simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding mode stability and identify key hydrogen bonds .

Q. How can structure-activity relationship (SAR) studies guide rational modifications to enhance selectivity?

  • Systematic substitution : Replace the 2-oxobutyl group with bioisosteres (e.g., 2-oxopentyl, cyclopropylcarbonyl) and compare inhibitory activity across related targets (e.g., factor Xa vs. trypsin) .
  • In silico mutagenesis : Predict the impact of piperidine ring substitutions (e.g., N-methylation) on target engagement using free-energy perturbation (FEP) calculations .
  • Selectivity profiling : Screen against panels of structurally related enzymes (e.g., kallikrein, plasmin) to identify off-target effects and refine SAR .

Notes

  • Advanced questions emphasize mechanistic resolution of data conflicts, while basic questions focus on foundational techniques.
  • Structural analogs (e.g., thrombin inhibitors in ) inform strategies for the target compound due to shared piperidine-carboxamide motifs.

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